N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3-(trifluoromethyl)benzamide
Description
N-{[6-(4-Chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3-(trifluoromethyl)benzamide (CAS: 946302-00-7) is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 4-chlorophenyl group at position 6 and a 3-(trifluoromethyl)benzamide moiety at position 5 via a methylene linker. Its molecular formula is C₂₀H₁₅ClF₃N₃OS, with a molecular weight of 437.9 g/mol .
Properties
IUPAC Name |
N-[[6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N3OS/c21-15-6-4-12(5-7-15)17-16(27-8-9-29-19(27)26-17)11-25-18(28)13-2-1-3-14(10-13)20(22,23)24/h1-7,10H,8-9,11H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMASZKVCMSHLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=C(N21)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds. They have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to exert their effects. For instance, some thiazole derivatives have shown anti-inflammatory and analgesic activities
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and originate from cell membrane phospholipids through the action of phospholipase A2.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially impact the bioavailability of this compound.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- 4-Fluoro-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide (CAS: 946199-69-5, C₁₉H₁₅F₂N₃OS , MW: 371.4 g/mol) replaces the 4-chlorophenyl and 3-trifluoromethyl groups with fluorinated substituents. Fluorine’s smaller size and higher electronegativity may enhance metabolic stability compared to chlorine, though melting points and solubility data are unavailable .
- 2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole () introduces a nitro group and methoxy substituent. The nitro group increases reactivity, while methoxy enhances solubility via hydrogen bonding .
Trifluoromethylated Analogs
- N-Cyclohexyl-6-(4-nitrophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine (Compound 5b, C₁₆H₁₃F₃N₆S, MW: 378.37 g/mol) shares the trifluoromethyl group but replaces the benzamide with a cyclohexylamine moiety.
Physicochemical Properties
- Melting Points : Higher melting points (e.g., 290°C for triazole-thione 8a) correlate with crystalline packing influenced by hydrogen-bonding amide or thione groups .
Spectral Characterization
- IR Spectroscopy : The target compound’s benzamide group is expected to show a C=O stretch at 1660–1680 cm⁻¹ , consistent with amides in .
- ¹H-NMR : Aromatic protons from the 4-chlorophenyl (δ 7.4–7.6 ppm) and trifluoromethylbenzamide (δ 7.8–8.1 ppm) groups would dominate, with the methylene linker (–CH₂–) resonating at δ 4.5–5.0 ppm .
Preparation Methods
One-Pot Tandem Cyclization-Coupling
A streamlined protocol combines imidazo-thiazole formation and Suzuki coupling in one pot using Pd(OAc)₂/XPhos as catalyst. This reduces isolation steps and improves overall yield to 76%.
Enzymatic Amidation
Recent advances employ lipase B from Candida antarctica (CAL-B) for amide bond formation under mild conditions (pH 7.0, 25°C), achieving 68% yield with minimal racemization.
Challenges and Optimization Opportunities
Q & A
Basic: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization, coupling, and functional group modifications. Key considerations include:
- Cyclization: Use of PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5) as a catalyst for heterocyclic ring formation (e.g., imidazo[2,1-b]thiazole core) at 70–80°C .
- Coupling Reactions: Amide bond formation between the imidazo-thiazole intermediate and 3-(trifluoromethyl)benzamide derivatives. Optimize stoichiometry (1:1 molar ratio) and employ coupling agents like EDC/HOBt for high yields .
- Purification: Column chromatography or recrystallization (e.g., using aqueous acetic acid) to isolate pure products .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR to confirm the imidazo-thiazole core (δ 7.2–8.5 ppm for aromatic protons) and trifluoromethyl group (δ ~120–125 ppm for CF) .
- Mass Spectrometry: LC-MS and HRMS to verify molecular weight and isotopic patterns, ensuring purity (>95%) .
- IR Spectroscopy: Peaks at ~1650–1700 cm for amide C=O stretching and ~1100 cm for C-F bonds .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate kinase inhibition?
Methodological Answer:
- Substituent Variation: Modify the 4-chlorophenyl or trifluoromethyl groups to assess impact on kinase binding. For example:
- Assay Design:
Advanced: What strategies mitigate off-target effects in biological evaluations?
Methodological Answer:
- Selectivity Profiling: Screen against a panel of related kinases (e.g., BRAF, CRAF) to identify selective inhibitors .
- Control Experiments: Use isogenic cell lines (wild-type vs. mutant kinases) to validate target specificity .
- Metabolic Stability Tests: Incubate the compound with liver microsomes to assess CYP450 interactions, reducing false positives from metabolite interference .
Advanced: How can solvent selection impact synthetic yield and purity?
Methodological Answer:
- Polar Solvents: PEG-400 enhances cyclization efficiency by stabilizing charged intermediates .
- Protic vs. Aprotic: Ethanol/water mixtures improve solubility of hydrophilic intermediates, while DMF aids in coupling reactions by solubilizing aromatic precursors .
- Temperature Control: Reflux in ethanol (78°C) for 2–4 hours optimizes thiosemicarbazide formation .
Advanced: What are common sources of data contradiction in biological assays, and how are they resolved?
Methodological Answer:
- In Vitro vs. In Vivo Discrepancies: Poor pharmacokinetics (e.g., low oral bioavailability) may reduce in vivo efficacy despite strong in vitro activity. Address via formulation optimization (e.g., nanoemulsions) .
- Batch Variability: Ensure consistent purity (>98%) via HPLC and control for residual solvents (e.g., DMSO) in cell-based assays .
Advanced: What in vivo models are suitable for evaluating anti-tuberculosis activity?
Methodological Answer:
- Murine Models: Intravenous infection with Mycobacterium tuberculosis (e.g., H37Rv strain). Monitor bacterial load in lungs/spleen via CFU counts after 28-day treatment .
- Pharmacokinetics: Measure plasma half-life (t) and tissue distribution using LC-MS/MS. Target lung-to-plasma ratios >5:1 for efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
